N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(pyridin-2-ylsulfanyl)acetamide
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Overview
Description
N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with ethyl iodide to form 2-(ethylsulfanyl)benzothiazole. This intermediate is then reacted with 2-chloropyridine-2-thiol in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in bacteria, fungi, or cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE can be compared with other benzothiazole derivatives, such as:
2-arylbenzothiazoles: These compounds also exhibit diverse biological activities and are used in similar applications.
2,4-disubstituted thiazoles: These derivatives are known for their multitargeted bioactive properties and are studied for their potential therapeutic applications.
The uniqueness of N-[2-(ETHYLSULFANYL)-13-BENZOTHIAZOL-6-YL]-2-(PYRIDIN-2-YLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H15N3OS3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2-ethylsulfanyl-1,3-benzothiazol-6-yl)-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C16H15N3OS3/c1-2-21-16-19-12-7-6-11(9-13(12)23-16)18-14(20)10-22-15-5-3-4-8-17-15/h3-9H,2,10H2,1H3,(H,18,20) |
InChI Key |
UVIAIPLWADRNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=CC=N3 |
Origin of Product |
United States |
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